![molecular formula C19H22O5S B14278438 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 138482-72-1](/img/structure/B14278438.png)
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with multiple functional groups. It is known for its applications in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the oxirane ring through an epoxidation reaction. Common reagents used in these steps include sulfonyl chlorides, bases, and oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.
化学反応の分析
Types of Reactions
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various ring-opened derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its ability to react with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity. This reactivity makes it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Methoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Ethoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Propoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
Uniqueness
Compared to similar compounds, 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific applications where these properties are advantageous.
特性
CAS番号 |
138482-72-1 |
|---|---|
分子式 |
C19H22O5S |
分子量 |
362.4 g/mol |
IUPAC名 |
2-[[4-(4-butoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H22O5S/c1-2-3-12-22-15-4-8-18(9-5-15)25(20,21)19-10-6-16(7-11-19)23-13-17-14-24-17/h4-11,17H,2-3,12-14H2,1H3 |
InChIキー |
UBYRPCCBKGDQJH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


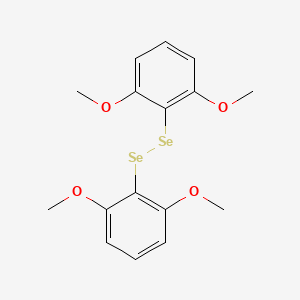
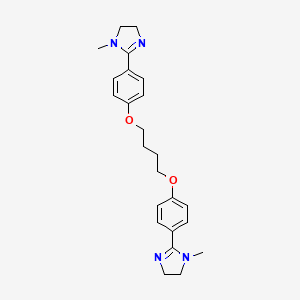
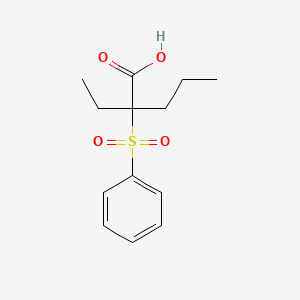


![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
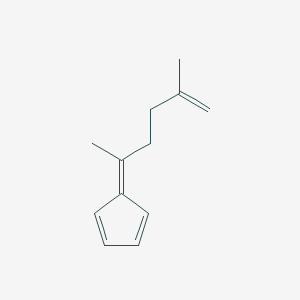
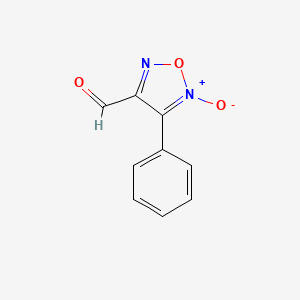
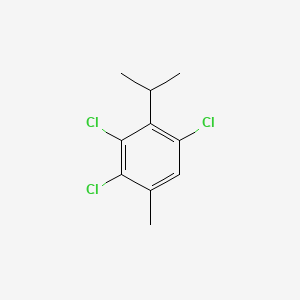
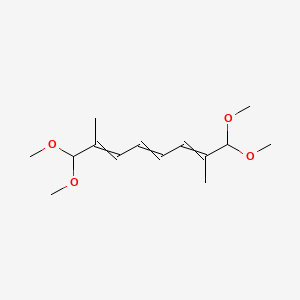

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

